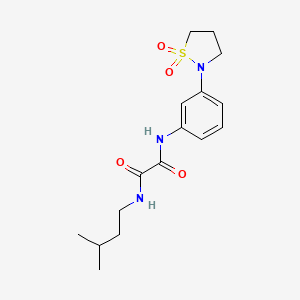
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide, commonly known as DTT-001, is a chemical compound that has been widely studied in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2, which plays a critical role in the regulation of cell growth and apoptosis.
Applications De Recherche Scientifique
Novel Antibacterial Agents
Oxazolidinones, such as MRX-I, demonstrate potent antibacterial activity against Gram-positive pathogens, with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition. These characteristics suggest that N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide could also have applications in developing new antibacterial agents with improved safety profiles (Gordeev & Yuan, 2014).
Synthesis of Key Intermediates
The compound is potentially useful in the synthesis of complex molecules. For example, similar structures have been utilized in the preparation of key intermediates for antibiotics, such as premafloxacin, indicating the chemical's utility in pharmaceutical synthesis (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Monoamine Oxidase Inhibition
Compounds related to the oxazolidinone class have been investigated for their selective inhibitory activity against monoamine oxidase type A, with potential applications in treating depression and other psychiatric disorders (Mai et al., 2002).
Anti-HIV and Antitumor Activity
N-phenyloxazolidinone-5-carboxamides have shown highly potent inhibitory activities against HIV-1 protease, suggesting that this compound could be explored for its potential anti-HIV properties (Ali et al., 2006). Additionally, derivatives of oxazolidinone have been tested as antiviral and antitumor agents, indicating the broad therapeutic potential of this class of compounds (Chaimbault, Bosc, & Jarry, 1999).
Enzyme Inhibition for Drug Discovery
2-phenylisothiazolidin-3-one-1,1-dioxides have been identified as potent inhibitors of human protein kinase CK2, highlighting the role of related compounds in enzyme inhibition and the potential for drug discovery targeting various diseases (Chekanov et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopentyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division . The downstream effects of this disruption can include decreased tumor growth and potentially tumor regression .
Pharmacokinetics
Like many small molecule drugs, it is likely absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, with factors such as its solubility, stability, and binding affinity influencing how much of the drug reaches its target .
Result of Action
The result of the action of this compound is the inhibition of CDK2, leading to cell cycle arrest and potentially apoptosis in cancer cells . This can result in decreased tumor growth and potentially tumor regression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of the drug . Additionally, the drug’s effectiveness can be influenced by the patient’s individual characteristics, such as their metabolism, overall health, and any potential drug interactions .
Propriétés
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12(2)7-8-17-15(20)16(21)18-13-5-3-6-14(11-13)19-9-4-10-24(19,22)23/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRFBLACRXARIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)
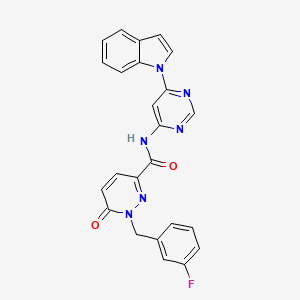


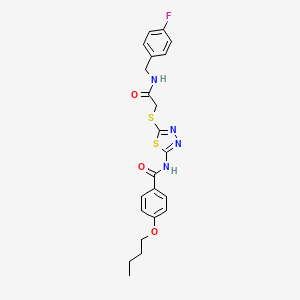
![4-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2779859.png)
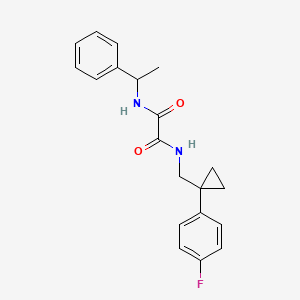
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
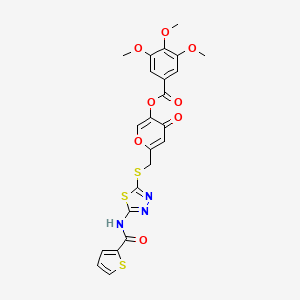

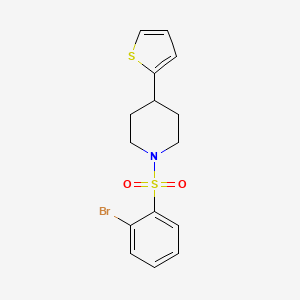
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)